molecular formula C17H22N2O2S B11332942 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B11332942
M. Wt: 318.4 g/mol
InChI Key: QEZLFSBTYMWHTC-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Azepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Attachment of the Furan Ring: The furan ring can be introduced through a similar cross-coupling reaction or via a direct functionalization method.

    Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of a carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides or sulfones and furanones, respectively.

    Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

    Oxidation: Sulfoxides, sulfones, and furanones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new therapeutic agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving amide bonds and heterocyclic rings.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can interact with hydrophobic pockets, while the thiophene and furan rings can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is unique due to the presence of the azepane ring, which is larger than the piperidine or morpholine rings found in similar compounds. This larger ring size can influence the compound’s conformational flexibility, binding affinity, and overall biological activity.

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide

InChI

InChI=1S/C17H22N2O2S/c20-17(15-7-5-11-21-15)18-13-14(16-8-6-12-22-16)19-9-3-1-2-4-10-19/h5-8,11-12,14H,1-4,9-10,13H2,(H,18,20)

InChI Key

QEZLFSBTYMWHTC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=CC=CO2)C3=CC=CS3

Origin of Product

United States

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